molecular formula C16H13N3O B14299208 6-Methyl-5-phenoxy-3-phenyl-1,2,4-triazine CAS No. 116177-95-8

6-Methyl-5-phenoxy-3-phenyl-1,2,4-triazine

Katalognummer: B14299208
CAS-Nummer: 116177-95-8
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: UEPUBRFLZLYCRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-5-phenoxy-3-phenyl-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-phenoxy-3-phenyl-1,2,4-triazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-methyl-3-phenyl-1,2,4-triazine with phenol in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires heating and may involve solvents such as ethanol or methanol to facilitate the process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis have been explored to enhance efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-5-phenoxy-3-phenyl-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazine oxides, while reduction can produce triazine derivatives with reduced functional groups .

Wissenschaftliche Forschungsanwendungen

6-Methyl-5-phenoxy-3-phenyl-1,2,4-triazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Methyl-5-phenoxy-3-phenyl-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methyl-5-phenoxy-3-phenyl-1,2,4-triazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Eigenschaften

CAS-Nummer

116177-95-8

Molekularformel

C16H13N3O

Molekulargewicht

263.29 g/mol

IUPAC-Name

6-methyl-5-phenoxy-3-phenyl-1,2,4-triazine

InChI

InChI=1S/C16H13N3O/c1-12-16(20-14-10-6-3-7-11-14)17-15(19-18-12)13-8-4-2-5-9-13/h2-11H,1H3

InChI-Schlüssel

UEPUBRFLZLYCRY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(N=N1)C2=CC=CC=C2)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.